

structural differences between sphingosine and 1-Deoxysphingosine

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Compound of Interest

Compound Name: **1-Deoxysphingosine**

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An In-depth Technical Guide on the Core Structural Differences Between Sphingosine and **1-Deoxysphingosine**

Executive Summary

Sphingolipids are a class of lipids that serve as critical structural components of cellular membranes and as bioactive molecules in a multitude of signaling pathways.^[1] The canonical sphingoid base, sphingosine, is a precursor to key signaling molecules like sphingosine-1-phosphate (S1P), which regulates processes such as cell migration, angiogenesis, and immune cell trafficking.^{[2][3]} In contrast, **1-deoxysphingosine** is an atypical, cytotoxic sphingolipid implicated in the pathogenesis of hereditary sensory and autonomic neuropathy type 1 (HSAN1) and potentially other metabolic diseases.^{[4][5][6]} The fundamental difference in their biological function stems from subtle yet critical distinctions in their chemical structures. This guide provides a detailed technical examination of these structural differences, their biosynthetic origins, metabolic fates, and the experimental protocols used for their analysis.

Core Structural and Physicochemical Distinctions

The primary structural difference between sphingosine and **1-deoxysphingosine** lies in the presence or absence of a hydroxyl group at the C1 position. This single molecular variance has profound implications for their physicochemical properties and biological activities.

The C1-Hydroxyl Group

- Sphingosine: Possesses a hydroxyl group at the C1 position (C1-OH). This functional group is the site of phosphorylation by sphingosine kinases (SphKs) to form sphingosine-1-phosphate (S1P), a critical step for its canonical degradation and signaling functions.[2][3][7]
- **1-Deoxysphingosine**: Lacks the C1-hydroxyl group, which is replaced by a hydrogen atom. [4][8] This absence prevents it from being phosphorylated by SphKs, thereby blocking its entry into the canonical S1P-mediated degradation pathway.[9] Consequently, 1-deoxysphingolipids cannot be cleaved by S1P-lyase and accumulate in cells, leading to toxicity.[9]

The Unsaturation Position

While it was initially assumed that **1-deoxysphingosine** would share the same (4E) double bond as canonical sphingosine, recent research has revealed a key structural isomerism.[4][9]

- Sphingosine: The monounsaturated hydrocarbon chain typically contains a trans double bond between C4 and C5, designated as (4E).[10] This is introduced by a delta(4)-desaturase enzyme.[9]
- Native **1-Deoxysphingosine**: Studies using reverse-phase liquid chromatography (RPLC) and mass spectrometry have shown that the natively formed **1-deoxysphingosine** isomer in HEK293 cells possesses a cis double bond at the C14 position, designated as (14Z).[4][9] This indicates that 1-deoxysphingolipids are metabolized differently than their canonical counterparts.[4]

Comparative Physicochemical Data

The structural differences are reflected in their fundamental physicochemical properties.

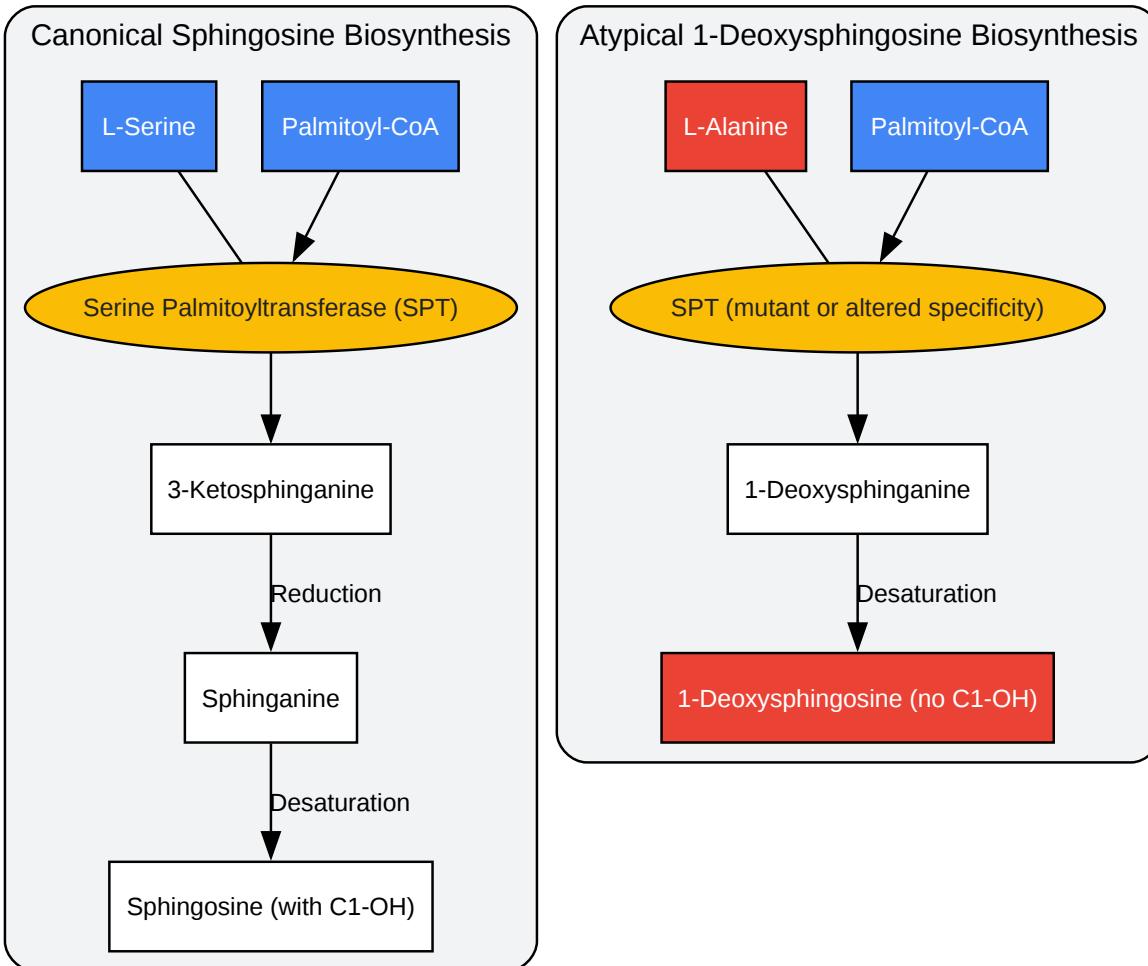
Property	Sphingosine	1-Deoxysphingosine
Systematic Name	(2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol	2S-amino-4E-octadecen-3R-ol
Chemical Formula	C ₁₈ H ₃₇ NO ₂ [2] [11]	C ₁₈ H ₃₇ NO [12]
Molecular Weight	299.5 g/mol [11]	283.5 g/mol [12]
Key Functional Groups	C1-OH, C2-NH ₂ , C3-OH, C4=C5 double bond	C2-NH ₂ , C3-OH, C4=C5 double bond (synthetic) or C14=C15 (native)
Phosphorylation Site	C1-Hydroxyl group	None
Degradation Pathway	S1P Lyase-dependent	Not degradable by canonical pathway; metabolized by a cytochrome P450-dependent pathway [12]
Primary Biological Role	Signaling precursor (S1P), membrane component	Neurotoxic metabolite [5] [13]

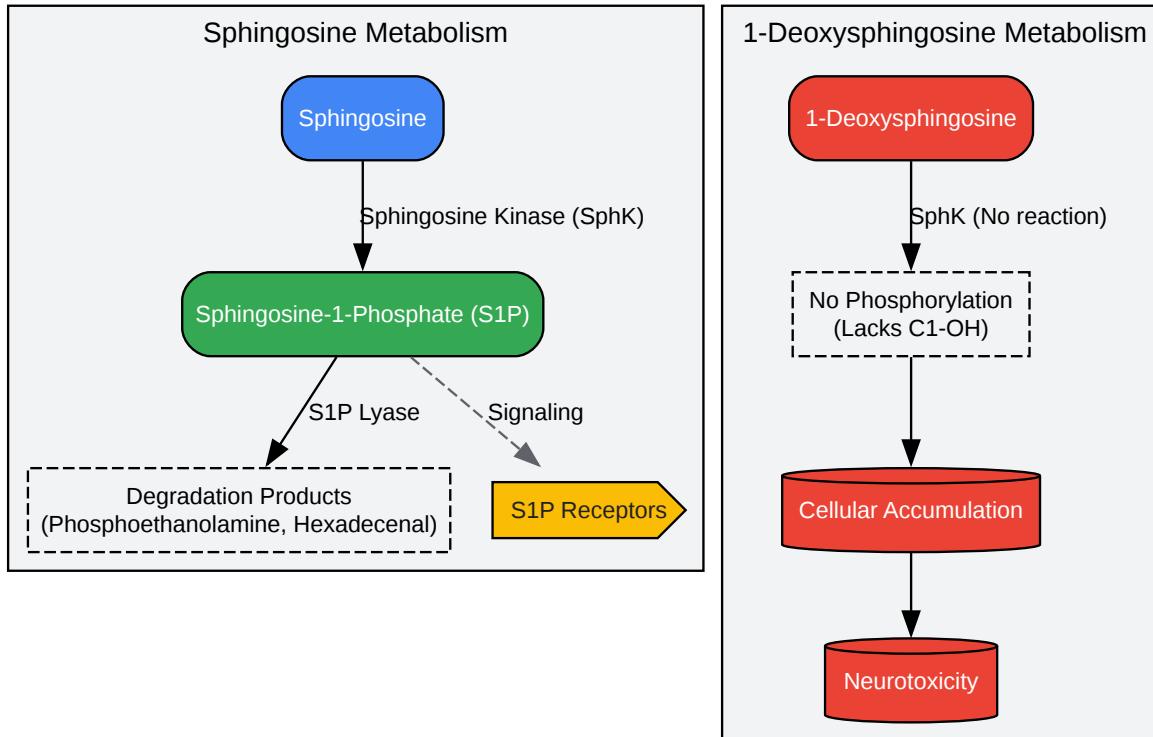
Biosynthesis and Metabolic Fate

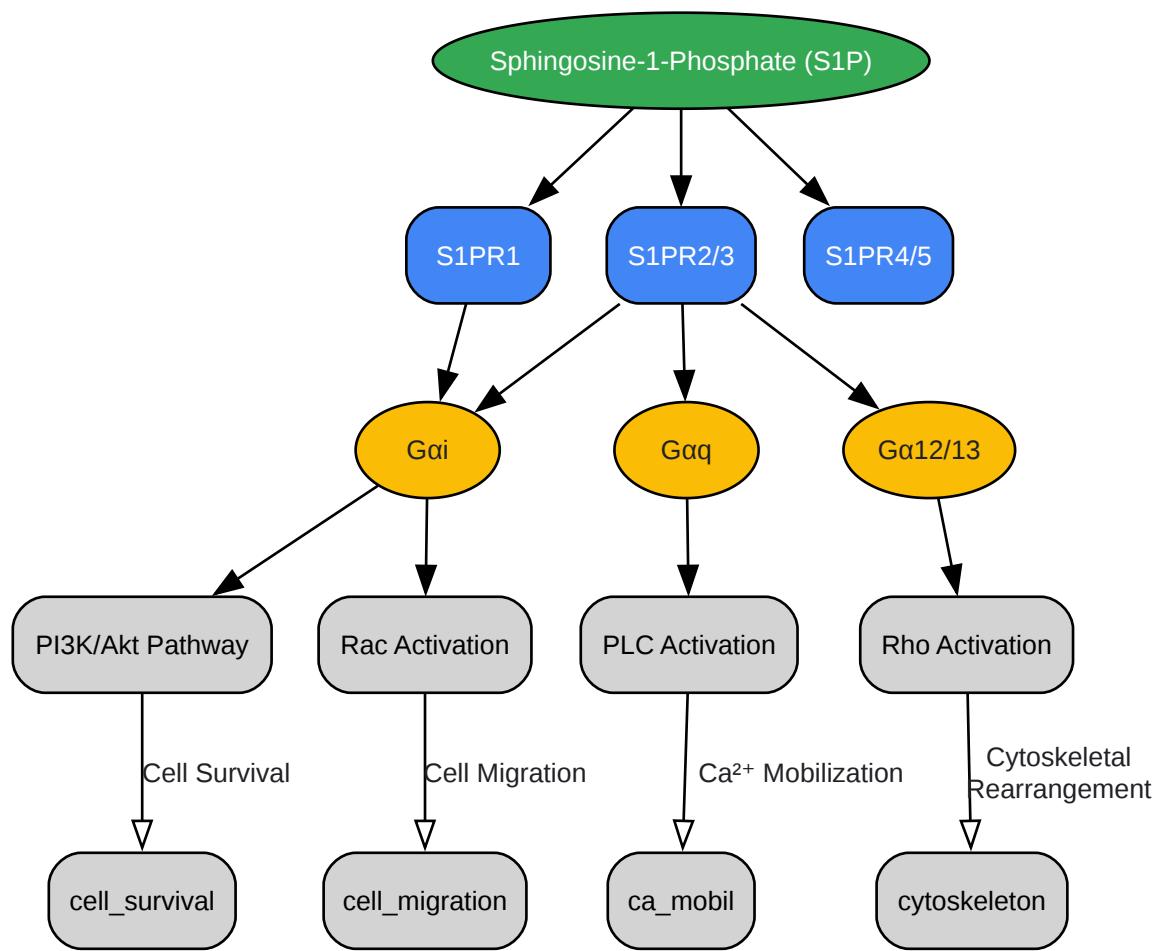
The distinct structures of sphingosine and **1-deoxysphingosine** originate from the substrate flexibility of the enzyme serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in sphingolipid biosynthesis.[\[14\]](#)[\[15\]](#)

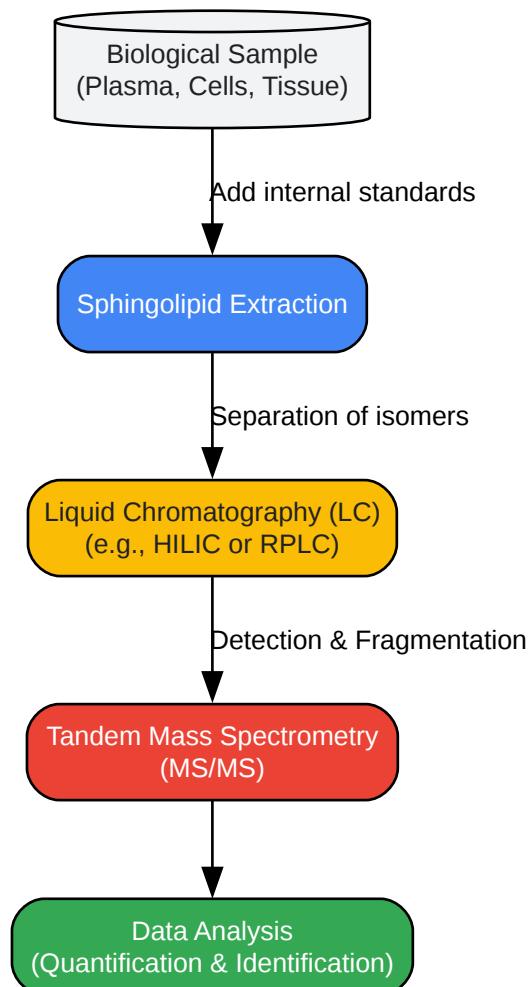
Canonical vs. Atypical Biosynthesis

- Sphingosine Synthesis: SPT catalyzes the condensation of L-serine and palmitoyl-CoA to produce 3-ketosphinganine. This intermediate is then reduced to sphinganine (dihydrosphingosine) and subsequently desaturated to form sphingosine.[\[2\]](#)
- **1-Deoxysphingosine** Synthesis: In a non-canonical reaction, SPT can utilize L-alanine (or glycine) instead of L-serine.[\[6\]](#)[\[8\]](#) The condensation of L-alanine and palmitoyl-CoA leads to the formation of 1-deoxysphinganine, the precursor to **1-deoxysphingosine**.[\[8\]](#) Mutations in SPT subunits, as seen in HSAN1, can shift substrate preference towards alanine, leading to pathologically elevated levels of 1-deoxysphingolipids.[\[5\]](#)[\[16\]](#)[\[17\]](#)









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References

- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine: Structure, Functions and Detection - Creative Proteomics [creative-proteomics.com]
- 3. mdpi.com [mdpi.com]

- 4. Elucidating the chemical structure of native 1-deoxysphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. researchgate.net [researchgate.net]
- 7. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. Sphingosine - Wikipedia [en.wikipedia.org]
- 11. Sphingosine | C18H37NO2 | CID 5280335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Hereditary sensory neuropathy type 1-associated deoxysphingolipids cause neurotoxicity, acute calcium handling abnormalities and mitochondrial dysfunction in vitro. — Oxford Stem Cell Institute [stemcells.ox.ac.uk]
- 14. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oral L-serine supplementation reduces production of neurotoxic deoxysphingolipids in mice and humans with hereditary sensory autonomic neuropathy type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hereditary Sensory and Autonomic Neuropathy (HSAN1) | NeuropathyCommons [neuropathycommons.org]
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